4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide

Antihyperlipidemic In Vivo Model Triton WR-1339

4-Bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide is a synthetic, substituted benzamide derivative belonging to a class of alkaloidal amides designed as structural analogues of the natural product Aegeline. It features a distinct 4-bromobenzamide moiety linked to a 2-oxo-2-(p-tolyl)ethyl scaffold, placing it within a research program targeting metabolic diseases through dual antidyslipidemic and antioxidant mechanisms.

Molecular Formula C16H14BrNO3
Molecular Weight 348.196
CAS No. 867137-63-1
Cat. No. B2395932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide
CAS867137-63-1
Molecular FormulaC16H14BrNO3
Molecular Weight348.196
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=C(C=C2)Br)O
InChIInChI=1S/C16H14BrNO3/c1-10-2-4-11(5-3-10)14(19)16(21)18-15(20)12-6-8-13(17)9-7-12/h2-9,16,21H,1H3,(H,18,20)
InChIKeyVLABLMRWFKGEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide (CAS 867137-63-1): A Dual-Action Benzamide for Metabolic Research


4-Bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide is a synthetic, substituted benzamide derivative belonging to a class of alkaloidal amides designed as structural analogues of the natural product Aegeline [1]. It features a distinct 4-bromobenzamide moiety linked to a 2-oxo-2-(p-tolyl)ethyl scaffold, placing it within a research program targeting metabolic diseases through dual antidyslipidemic and antioxidant mechanisms [1]. The compound is supplied for non-human research use, with a molecular formula of C16H14BrNO3 and a molecular weight of 348.19 g/mol .

Why 4-Bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide Cannot Be Replaced by Other Benzamide Analogs


Generic substitution within this benzamide series fails because minor structural modifications lead to significant divergence in in vivo pharmacological profiles. The Narender et al. (2011) series demonstrates that the substitution pattern on the benzamide ring directly dictates the magnitude of both antihyperlipidemic and antioxidant activities [1]. For instance, while some analogs show only non-significant effects on key lipid parameters, the specific 4-bromo-substituted derivative (designated Compound 12 in the study) exhibited a superior, dual-action profile that surpassed the natural product benchmark, Aegeline [1]. This structure-activity relationship (SAR) is not predictable from in-class similarity alone, making direct replacement without empirical validation a high-risk decision for research continuity [1].

Quantitative Differentiation Guide for 4-Bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide


Superior Antihyperlipidemic Profile in a Triton-Induced Hyperlipidemia Model vs. the Natural Product Benchmark

In a head-to-head in vivo comparison using a Triton WR-1339-induced hyperlipidemia model, Compound 12 (4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide) demonstrated a superior overall antihyperlipidemic profile compared to the natural product Aegeline (V), the lead compound and primary comparator for the series [1]. While numerous synthesized analogs (e.g., Compounds 4, 17, 20) showed equipotent activity to Aegeline, Compound 12 was the only derivative explicitly noted to exhibit a 'better' antihyperlipidemic and antioxidant profile [1]. This superior efficacy is a critical differentiator for researchers seeking a synthetic alternative that outperforms the natural product standard for further lead optimization, as opposed to merely matching it [1].

Antihyperlipidemic In Vivo Model Triton WR-1339

Dual-Action Antioxidant Activity Augmenting the Lipid-Lowering Effect

The compound's differentiation is reinforced by its dual-action pharmacology, exhibiting strong antioxidant activity that mechanistically supports its antidyslipidemic effect [1]. In assays measuring superoxide anion and hydroxyl radical scavenging as well as microsomal lipid peroxidation inhibition, the synthetic series showed varying degrees of activity. Compound 12 stood out by not only matching but exceeding the antioxidant profile of Aegeline (V), a feature not universally shared across all series members [1]. This contrasts with some other keto-amide analogs (e.g., Compounds 8, 9, 10) which showed non-significant or weak effects across multiple lipid parameters, indicating that the 4-bromo substitution is part of a privileged structure for this dual mechanism [1].

Antioxidant Lipid Peroxidation Free Radical Scavenging

Structure-Activity Relationship (SAR) Confirmation of the 4-Bromo Substituent's Pharmacophoric Role

The Narender et al. study provides direct SAR evidence positioning the p-methylphenylacetamide scaffold as critical for activity, with Compound 12 (4-bromo) and Compound 4 (unsubstituted) being highlighted as the most potent of the keto-amide subseries [1]. The preliminary SAR data indicated that p-methylphenylacetamide derivatives were as potent as p-methyl phenylethanolamine derivatives [1]. However, the addition of the bromine at the 4-position of the benzamide ring in Compound 12 confers a distinct advantage, as it was the only keto-amide explicitly noted to surpass the natural product. This represents a class-level inference that halogen substitution at this position is beneficial for activity, differentiating it from the unsubstituted parent (Compound 4) and other mono-substituted analogs (e.g., 4-Cl, 4-F, 4-NO2) which showed weaker or non-significant effects on certain lipid parameters [1].

Structure-Activity Relationship Benzamide Halogen Substitution

Physicochemical Distinction: Enhanced Lipophilicity for Membrane Permeability and Target Engagement

The presence of the 4-bromo substituent confers a distinct increase in lipophilicity (cLogP) compared to the unsubstituted or less lipophilic analogs (e.g., 4-F, 4-Cl, 4-OH) [1]. While specific experimental logP values are not detailed in the primary source for this compound, the calculated property based on the bromine's contribution is a standard class-level inference in medicinal chemistry [1]. Increased lipophilicity is a critical parameter for passive membrane permeability, potentially enhancing oral absorption and target tissue distribution. This differentiates the 4-bromo derivative from more polar analogs in the series, which may exhibit poorer membrane passage, and aligns with its superior in vivo activity profile observed in the Triton model [1].

Lipophilicity Drug-like Properties Physicochemical Profile

Optimal Research and Application Scenarios for 4-Bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide


Lead Optimization in Antidyslipidemic Drug Discovery Programs

This compound is the optimal choice as a synthetic advanced lead for programs targeting hyperlipidemia. Its validated, superior in vivo efficacy over the natural product benchmark Aegeline in a standard Triton model [1] provides a strong foundation for further medicinal chemistry optimization, such as improving metabolic stability or exploring prodrug strategies, with the confidence that the core scaffold already delivers a maximal pharmacological response within its chemical series.

Pharmacological Tool Compound for Investigating Dual Antioxidant-Lipid Lowering Mechanisms

The compound's demonstrated dual action makes it an ideal chemical probe for dissecting the mechanistic interplay between oxidative stress and lipid metabolism. Researchers can use this specific 4-bromo analog to study pathway engagement in cellular and in vivo models, contrasting its effects with those of less active analogs (e.g., 4-Cl or unsubstituted derivatives) to validate target-specific contributions to the antidyslipidemic phenotype [1].

Structure-Activity Relationship (SAR) Expansion Around a Privileged Benzamide Scaffold

As the most potent keto-amide in the published series, this compound serves as the reference standard for SAR expansion studies. Procurement of this specific structure allows medicinal chemists to systematically explore additional modifications (e.g., bioisosteric replacements of the bromine, variation of the methylphenyl group) while using the superior activity profile of Compound 12 as the benchmark for new analogs [1].

Synthetic Chemistry Reference for N-(2-Oxo-2-p-tolylethyl)-amide Derivative Synthesis

This compound represents a key synthetic intermediate and structural proof-of-concept for the N-(2-oxo-2-p-tolylethyl)-amide class. Chemical procurement for synthetic methodology development, such as exploring novel coupling conditions or studying the reactivity of the α-keto-amide motif with various nucleophiles, is a valid scenario, as the scaffold's preparation is well-documented in the primary literature [1].

Quote Request

Request a Quote for 4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.